N-(2-(dimethylamino)ethyl)-2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzothiazole-derived compound featuring a benzamide backbone with distinct substitutions: a 2-fluoro group on the benzamide ring and a 5-methoxy group on the benzo[d]thiazole moiety. The dimethylaminoethyl chain introduces basicity, enhancing solubility in acidic environments.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S.ClH/c1-22(2)10-11-23(18(24)14-6-4-5-7-15(14)20)19-21-16-12-13(25-3)8-9-17(16)26-19;/h4-9,12H,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQNJDHAKKCLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=CC=C3F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-(dimethylamino)ethyl)-2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators, thereby reducing inflammation.
Biological Activity
N-(2-(Dimethylamino)ethyl)-2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies.
Synthesis
The compound can be synthesized through a series of reactions involving benzothiazole derivatives. The general synthetic route includes the condensation of 5-methoxybenzo[d]thiazole with dimethylaminoethyl and subsequent fluorination to yield the final product. The detailed synthetic pathway can be illustrated as follows:
-
Formation of Benzothiazole Derivative :
- Reaction of 5-methoxybenzothiazole with appropriate reagents to introduce the dimethylaminoethyl group.
-
Fluorination :
- Use of fluorinating agents to introduce the fluorine atom at the 2-position of the benzamide structure.
-
Hydrochloride Salt Formation :
- Conversion to hydrochloride form for improved solubility and stability.
Antitumor Activity
Recent studies have indicated that compounds derived from benzothiazole exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value in the low micromolar range against various cancer cell lines, suggesting that this compound may possess similar activity .
Antimicrobial Properties
Benzothiazole derivatives are noted for their antimicrobial activities. In vitro studies have shown that such compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cell proliferation and survival in pathogens and cancer cells. For example, some benzothiazole derivatives have been shown to interfere with DNA replication and repair mechanisms, leading to increased apoptosis in cancer cells .
Study 1: Antitumor Efficacy
In a preclinical study, a derivative similar to this compound was tested on human cancer xenografts in mice. The results indicated a significant reduction in tumor volume compared to control groups, highlighting its potential as an effective anticancer agent .
Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of several benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited notable activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting its potential as an alternative treatment option .
Data Summary
| Activity | IC50 (µM) | MIC (µg/mL) | Remarks |
|---|---|---|---|
| Antitumor | 5-10 | N/A | Effective against cancer cell lines |
| Antimicrobial | N/A | 8-16 | Active against Gram-positive bacteria |
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Molecular Weight and Complexity
The target compound (~405.9 g/mol) is lighter than triazole-linked analogs (~700.84 g/mol) , suggesting better bioavailability. However, bulkier derivatives (e.g., triazole-containing compounds) may exhibit multitarget effects due to extended binding interfaces.
Research Findings and Implications
- Solubility and Pharmacokinetics: The dimethylaminoethyl group enhances solubility at physiological pH, a feature shared with kinase inhibitors like imatinib. In contrast, sulfonyl-containing analogs may exhibit prolonged plasma half-lives due to reduced renal clearance.
- Clinical Potential: While nitazoxanide is FDA-approved for parasites, the target compound’s fluorine and methoxy groups position it as a candidate for neurodegenerative or oncological research, pending further in vitro validation.
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves coupling a substituted benzoyl chloride with a thiazol-2-amine derivative. A key intermediate is the 5-methoxybenzo[d]thiazol-2-amine, which reacts with 2-fluorobenzoyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine). The dimethylaminoethyl side chain is introduced via alkylation or acylation reactions. For example, describes a similar compound synthesized by reacting a piperazine-modified benzamide with 5-methoxybenzo[d]thiazol-2-amine, followed by HCl salt formation . Reaction monitoring via TLC and purification by column chromatography are standard .
Q. How is structural characterization performed using spectroscopic methods?
- 1H/13C-NMR : Key peaks include aromatic protons (δ 7.06–8.10 ppm for benzothiazole and benzamide moieties), methoxy groups (δ ~3.83 ppm), and dimethylaminoethyl signals (δ 2.15–3.53 ppm). The absence of free amine protons confirms salt formation .
- HRMS : Used to confirm the molecular ion ([M+H]+) with high precision (e.g., m/z 454.2271 calculated vs. 454.2280 observed) .
- IR Spectroscopy : Detects amide C=O stretches (~1660 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. What purification techniques are recommended?
- Recrystallization : Common solvents include methanol or ethanol-water mixtures .
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol .
- Acid-Base Extraction : Used to isolate the hydrochloride salt by washing with NaHCO3 and HCl .
Q. What are the key intermediates in its synthesis?
- 5-Methoxybenzo[d]thiazol-2-amine (core heterocycle).
- 2-Fluorobenzoyl chloride derivatives (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride, as in ).
- N-(2-Dimethylaminoethyl) intermediates, often introduced via Boc-protected amines deprotected in situ .
Q. How to confirm hydrochloride salt formation?
- Elemental Analysis : Matches calculated C, H, N, Cl values.
- 1H-NMR : Disappearance of free amine protons and appearance of broad singlet for NH3+ (~8–9 ppm) .
- Chloride Ion Test : Silver nitrate precipitates AgCl in aqueous solutions .
Advanced Research Questions
Q. How to optimize reaction conditions to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity for acylation steps. shows that lower temperatures (0–20°C) reduce side reactions in benzoyl chloride syntheses .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates amide bond formation .
- Stepwise Monitoring : TLC or HPLC at each stage to identify byproducts (e.g., unreacted amines or hydrolyzed chlorides) .
Q. What strategies address regioselective challenges during synthesis?
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy or dimethylamino groups) to direct coupling to the thiazole nitrogen .
- Steric Control : Bulky substituents on the benzoyl chloride or amine can favor specific attack sites. highlights temperature-dependent selectivity in nitro group positioning .
Q. How to design in vitro assays to evaluate biological activity?
- Enzyme Inhibition : Use fluorescence-based assays (e.g., urease or PFOR enzyme inhibition, as in and ). IC50 values are calculated via dose-response curves .
- Cytotoxicity Screening : MTT assays on cell lines (e.g., cancer or microbial models) to assess therapeutic potential .
- Molecular Docking : Predict binding modes using software like AutoDock, referencing crystal structures (e.g., ’s hydrogen-bonding analysis) .
Q. How to resolve contradictions in spectroscopic data from different batches?
- Batch Comparison : Analyze NMR, HRMS, and IR spectra across batches to identify impurities (e.g., residual solvents or unreacted intermediates).
- X-ray Crystallography : Resolve ambiguous proton assignments by determining the crystal structure (e.g., ’s use of hydrogen-bonding networks) .
- Advanced MS/MS : Fragment ions can distinguish isomeric byproducts .
Q. What computational methods predict interaction with biological targets?
- Pharmacophore Modeling : Identify critical functional groups (e.g., benzothiazole’s planar structure for DNA intercalation) .
- MD Simulations : Study stability of ligand-target complexes over time (e.g., ’s PFOR enzyme inhibition) .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
